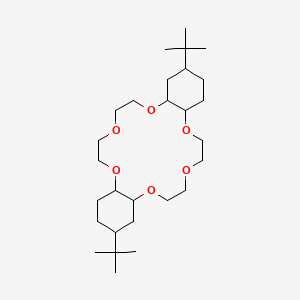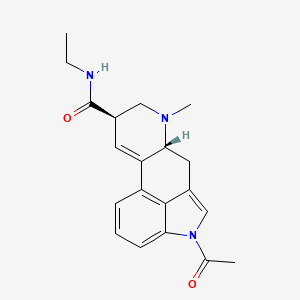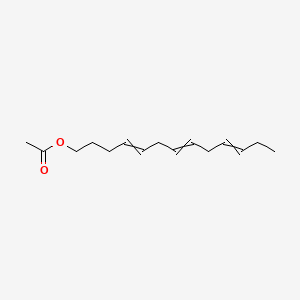
trans-cis,cis-4,7,10-Tridecatrienyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-cis,cis-4,7,10-Tridecatrienyl acetate: is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol . This compound is known for its role as a pheromone component in certain insect species, particularly in the potato tuber moth, Phthorimaea operculella . It is one of the key components in the sex pheromone blend that influences the behavior of male moths .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-cis,cis-4,7,10-Tridecatrienyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions: trans-cis,cis-4,7,10-Tridecatrienyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
科学的研究の応用
trans-cis,cis-4,7,10-Tridecatrienyl acetate has several scientific research applications, including:
Chemistry: Used as a model compound in studying esterification and other organic reactions.
Biology: Plays a crucial role in the study of insect pheromones and their impact on insect behavior.
作用機序
The mechanism of action of trans-cis,cis-4,7,10-Tridecatrienyl acetate involves its interaction with specific pheromone receptors in the antennae of male moths. These receptors are part of the olfactory system and are responsible for detecting the pheromone signals emitted by female moths . The binding of the compound to these receptors triggers a series of neural responses that lead to behavioral changes in the male moths, such as attraction and mating behavior .
類似化合物との比較
trans-4, cis-7-Tridecadienyl acetate: Another component of the sex pheromone blend in Phthorimaea operculella.
cis-9, trans-11-Tetradecadienyl acetate: A similar pheromone compound found in other insect species.
Uniqueness: trans-cis,cis-4,7,10-Tridecatrienyl acetate is unique due to its specific role in the pheromone communication system of the potato tuber moth. Its structure and functional groups make it highly effective in eliciting behavioral responses in male moths, distinguishing it from other similar compounds .
特性
CAS番号 |
61810-56-8 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
[(4E,7Z,10Z)-trideca-4,7,10-trienyl] acetate |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h4-5,7-8,10-11H,3,6,9,12-14H2,1-2H3/b5-4-,8-7-,11-10+ |
InChIキー |
WSXRBDKQLAZFRN-OZENSHFISA-N |
SMILES |
CCC=CCC=CCC=CCCCOC(=O)C |
異性体SMILES |
CC/C=C\C/C=C\C/C=C/CCCOC(=O)C |
正規SMILES |
CCC=CCC=CCC=CCCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


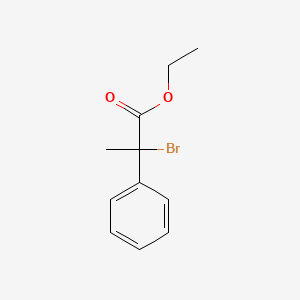
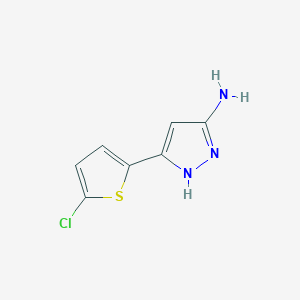
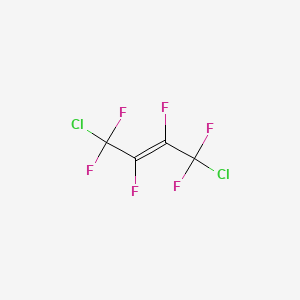
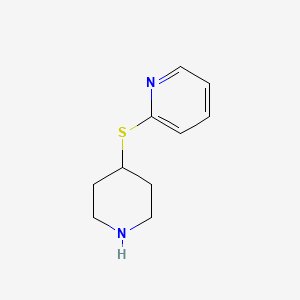
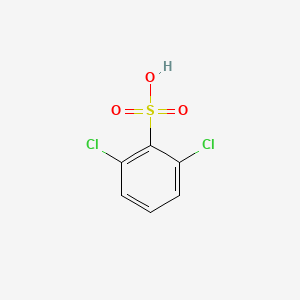
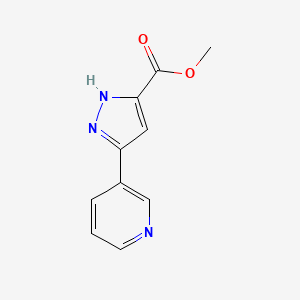
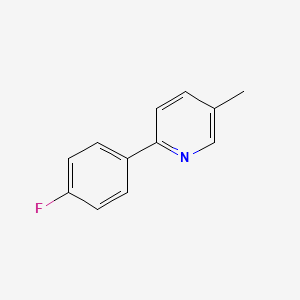
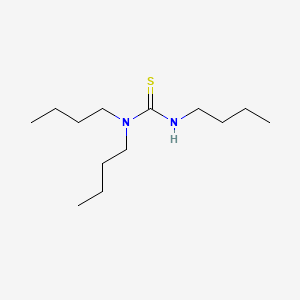
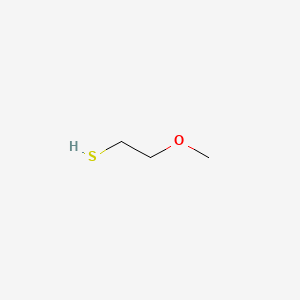
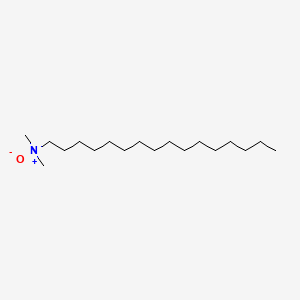

![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)
